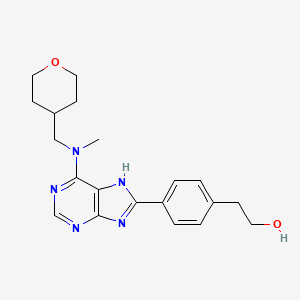
Csf1R-IN-17
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Csf1R-IN-17 is a potent and selective antagonist of the colony-stimulating factor 1 receptor. This compound has shown significant efficacy in inhibiting the differentiation of osteoclasts, which are cells responsible for bone resorption. The inhibition concentration half-maximum (IC50) of this compound is 0.2 nanomolar, indicating its high potency .
Preparation Methods
The synthesis of Csf1R-IN-17 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and typically involve the use of purine-based inhibitors . Industrial production methods for this compound are not publicly disclosed, but they generally follow standard pharmaceutical manufacturing practices, ensuring high purity and consistency of the final product.
Chemical Reactions Analysis
Csf1R-IN-17 undergoes various chemical reactions, primarily focusing on its interaction with the colony-stimulating factor 1 receptor. The compound is known to inhibit the receptor’s activity, thereby preventing the differentiation of osteoclasts . Common reagents and conditions used in these reactions include specific inhibitors and controlled environments to maintain the stability and efficacy of the compound. The major product formed from these reactions is the inhibited colony-stimulating factor 1 receptor, which leads to reduced osteoclast activity.
Scientific Research Applications
Csf1R-IN-17 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the inhibition mechanisms of colony-stimulating factor 1 receptor. In biology, it helps in understanding the role of osteoclasts in bone resorption and their regulation. In medicine, this compound is being explored for its potential therapeutic applications in treating diseases related to excessive bone resorption, such as osteoporosis . Additionally, it has implications in cancer research, particularly in targeting myeloid-derived suppressor cells in colorectal cancer .
Mechanism of Action
Csf1R-IN-17 exerts its effects by binding to the colony-stimulating factor 1 receptor on the surface of osteoclasts and other target cells. This binding prevents the receptor from interacting with its natural ligand, colony-stimulating factor 1, thereby inhibiting the receptor’s activation and subsequent signaling pathways . The primary molecular targets involved in this mechanism are the colony-stimulating factor 1 receptor and the downstream signaling pathways, including the JAK/STAT3 axis .
Comparison with Similar Compounds
Csf1R-IN-17 is unique in its high potency and selectivity for the colony-stimulating factor 1 receptor. Similar compounds include Pexidartinib, Emactuzumab, and other colony-stimulating factor 1 receptor inhibitors . Compared to these compounds, this compound has a significantly lower inhibition concentration half-maximum, making it a more potent inhibitor. Additionally, its selectivity for the colony-stimulating factor 1 receptor reduces the likelihood of off-target effects, enhancing its therapeutic potential .
Properties
Molecular Formula |
C20H25N5O2 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-[4-[6-[methyl(oxan-4-ylmethyl)amino]-7H-purin-8-yl]phenyl]ethanol |
InChI |
InChI=1S/C20H25N5O2/c1-25(12-15-7-10-27-11-8-15)20-17-19(21-13-22-20)24-18(23-17)16-4-2-14(3-5-16)6-9-26/h2-5,13,15,26H,6-12H2,1H3,(H,21,22,23,24) |
InChI Key |
RAPLIABAPLXBMQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1CCOCC1)C2=NC=NC3=C2NC(=N3)C4=CC=C(C=C4)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















